

Technical Guide: Physicochemical Properties and Synthesis of 3-Aminomethyl-1-N-Cbz-piperidine

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Compound of Interest

Compound Name: 3-Aminomethyl-1-N-Cbz-piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of **3-Aminomethyl-1-N-Cbz-piperidine**, a valuable building block in medicinal chemistry and drug development. The document outlines its key physicochemical data and presents a representative experimental protocol for its synthesis.

Core Physicochemical Data

The fundamental molecular properties of **3-Aminomethyl-1-N-Cbz-piperidine**, also known as benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate, are summarized below. This data is crucial for reaction planning, characterization, and quantitative analysis.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	PubChem[1]
Molecular Weight	248.32 g/mol	PubChem[1]
IUPAC Name	benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate	PubChem[1]
Synonyms	(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE	PubChem[1]

Synthetic Protocols

The synthesis of **3-Aminomethyl-1-N-Cbz-piperidine** can be effectively achieved in a two-step process. The first step involves the preparation of the precursor, 3-(aminomethyl)piperidine, followed by the N-protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group.

Step 1: Synthesis of 3-(Aminomethyl)piperidine (Precursor)

This procedure outlines the reduction of a piperidine-3-carboxylic acid amide to form the corresponding aminomethylpiperidine.

Materials:

- Piperidine-3-carboxylic acid amide
- Lithium aluminum hydride (LiAlH₄)
- Dry Tetrahydrofuran (THF)
- Saturated sodium sulfate (Na₂SO₄) solution
- Celite

Procedure:

- To a stirred solution of lithium aluminum hydride (2.0 equivalents) in dry THF, add piperidine-3-carboxylic acid amide (1.0 equivalent) portionwise under a nitrogen atmosphere.[\[2\]](#)
- After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.[\[2\]](#)
- Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.[\[2\]](#)
- Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.[\[2\]](#)
- Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)piperidine, which can be purified by distillation.[\[2\]](#)

Step 2: N-Cbz Protection of 3-(Aminomethyl)piperidine

This protocol describes the selective protection of the secondary amine on the piperidine ring using benzyl chloroformate.

Materials:

- 3-(Aminomethyl)piperidine (from Step 1)
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO_3) or other suitable base (e.g., triethylamine)
- Tetrahydrofuran (THF) and Water (or another suitable solvent system)
- Ethyl acetate (EtOAc)
- Brine

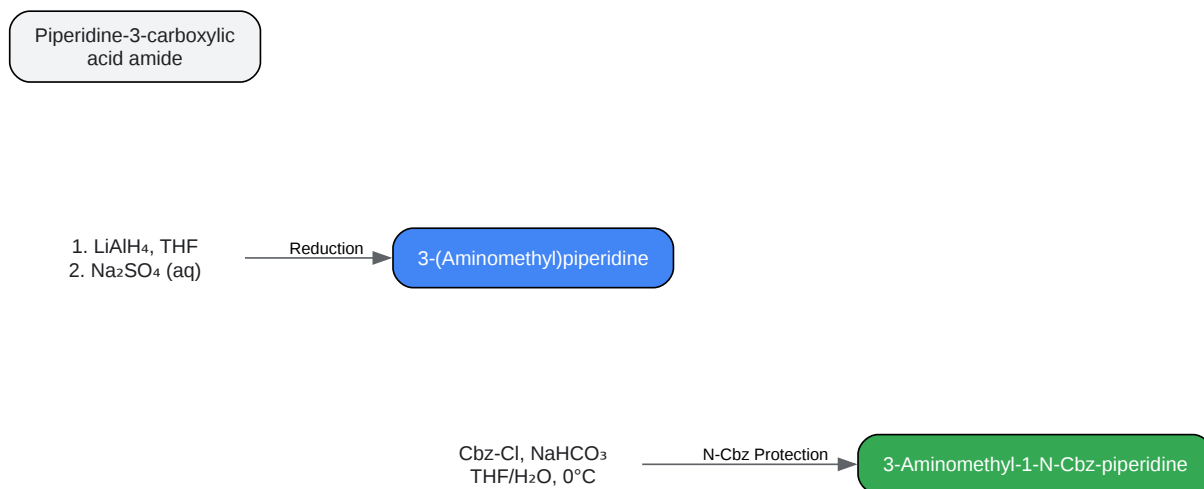
Procedure:

- Dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).[\[3\]](#)
- Add sodium bicarbonate (2.0 equivalents) to the solution and cool the mixture to 0 °C.[\[3\]](#)

- Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.[3]
- Stir the reaction mixture at 0 °C for approximately 20 hours.[3]
- Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[3]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
- The resulting residue, crude **3-Aminomethyl-1-N-Cbz-piperidine**, can be purified by silica gel column chromatography.[3]

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway for **3-Aminomethyl-1-N-Cbz-piperidine**.



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Caption: Synthetic pathway for **3-Aminomethyl-1-N-Cbz-piperidine**.

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